N-methyl-3-(piperidin-2-yl)propan-1-amine
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Overview
Description
N-methyl-3-(piperidin-2-yl)propan-1-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-(piperidin-2-yl)propan-1-amine typically involves the alkylation of piperidine derivatives. One common method is the reductive amination of 3-(piperidin-2-yl)propanal with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an organic solvent like methanol or ethanol under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is purified through distillation or recrystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-(piperidin-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of different substituted amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under reflux conditions.
Substitution: Alkyl halides or acyl chlorides; reactions conducted in the presence of a base like triethylamine in an organic solvent.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Corresponding secondary or tertiary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N-methyl-3-(piperidin-2-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in the treatment of neurological disorders and as an intermediate in drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-methyl-3-(piperidin-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, modulating their activity and influencing cellular signaling pathways. For example, it may interact with neurotransmitter receptors in the central nervous system, affecting neurotransmission and potentially exhibiting psychoactive effects .
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-(piperidin-1-yl)propan-1-amine: Similar structure but with a methyl group at the 2-position.
N-methyl-1-(6-methylpyridin-2-yl)propan-2-amine: Contains a pyridine ring instead of a piperidine ring.
3-(piperidin-1-yl)propan-1-amine: Lacks the N-methyl group
Uniqueness
N-methyl-3-(piperidin-2-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-methyl group and the piperidine ring contributes to its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H20N2 |
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Molecular Weight |
156.27 g/mol |
IUPAC Name |
N-methyl-3-piperidin-2-ylpropan-1-amine |
InChI |
InChI=1S/C9H20N2/c1-10-7-4-6-9-5-2-3-8-11-9/h9-11H,2-8H2,1H3 |
InChI Key |
OQIJRPOJUVGPLI-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC1CCCCN1 |
Origin of Product |
United States |
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